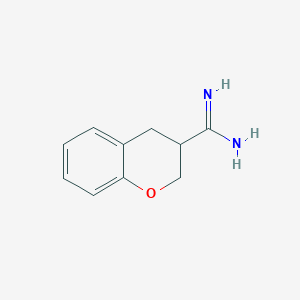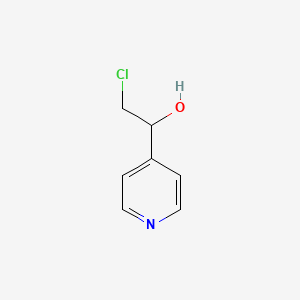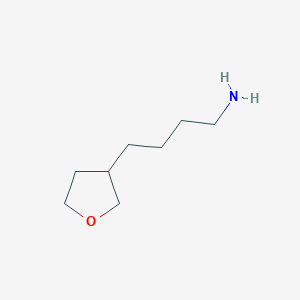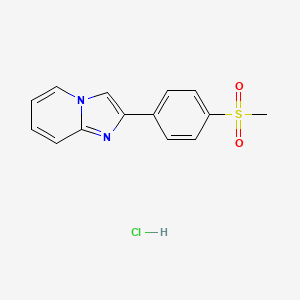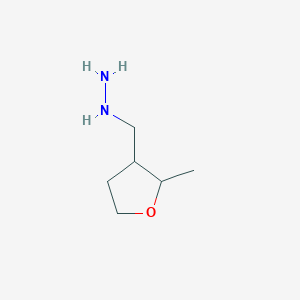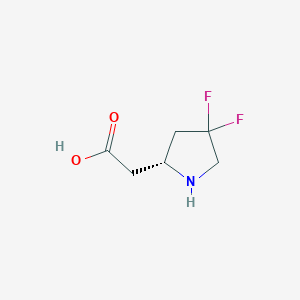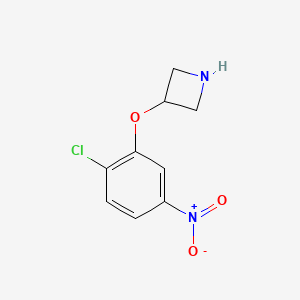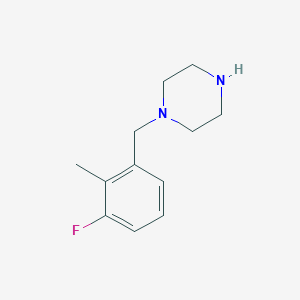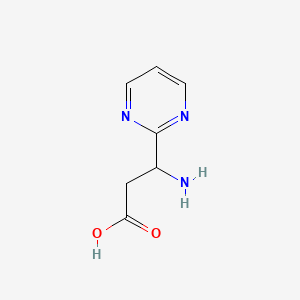
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is a heterocyclic compound that features a thiophene ring substituted with two methyl groups and an oxazolidinone ring.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can be achieved through a combination of an asymmetric aldol reaction and a modified Curtius protocol. This method involves the intramolecular ring closure to form the oxazolidinone scaffold . The reaction conditions typically include the use of chiral auxiliaries and specific reagents to ensure stereoselectivity.
Industrial Production Methods
Bulk custom synthesis and procurement services are available for this compound .
化学反応の分析
Types of Reactions
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized under specific conditions.
Reduction: The oxazolidinone ring can be reduced to form different derivatives.
Substitution: The methyl groups on the thiophene ring can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to sulfoxides or sulfones, while reduction of the oxazolidinone ring can yield amines or alcohols.
科学的研究の応用
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one has several scientific research applications:
作用機序
The mechanism of action of 4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved in its action include the inhibition of bacterial protein synthesis, making it a potential antibacterial agent .
類似化合物との比較
Similar Compounds
Linezolid: An oxazolidinone antibacterial agent that inhibits bacterial protein synthesis.
Tedizolid: Another oxazolidinone with similar antibacterial properties.
Uniqueness
4-(2,5-Dimethylthiophen-3-yl)oxazolidin-2-one is unique due to its specific substitution pattern on the thiophene ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .
特性
分子式 |
C9H11NO2S |
|---|---|
分子量 |
197.26 g/mol |
IUPAC名 |
4-(2,5-dimethylthiophen-3-yl)-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C9H11NO2S/c1-5-3-7(6(2)13-5)8-4-12-9(11)10-8/h3,8H,4H2,1-2H3,(H,10,11) |
InChIキー |
HIZOLDVXLSPUPL-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(S1)C)C2COC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


